L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, cyclohexyl group incorporation, and the introduction of phenylalanyl and heptyl groups. Common reagents used in these reactions may include coupling agents like EDCI or DCC, protecting groups for amines and carboxylic acids, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like PCC or KMnO4.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like LiAlH4 or NaBH4.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in DCM, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in polar aprotic solvents, nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules, in catalysis, or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, potential as a drug candidate, or as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
L-Aspartamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl-containing peptides: Molecules featuring cyclohexyl groups and peptide bonds.
Phenylalanyl-based compounds: Molecules incorporating phenylalanyl residues.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C41H64N6O6 |
---|---|
Molecular Weight |
737.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-(1-aminocyclohexa-2,4-dien-1-yl)-2-(cyclohexanecarbonylamino)propanoyl]amino]-N-[3-hydroxy-7-methyl-5-(3-methylbutylcarbamoyl)-1-phenyloctan-2-yl]butanediamide |
InChI |
InChI=1S/C41H64N6O6/c1-27(2)18-21-44-37(50)31(22-28(3)4)24-35(48)32(23-29-14-8-5-9-15-29)45-39(52)33(25-36(42)49)46-40(53)34(26-41(43)19-12-7-13-20-41)47-38(51)30-16-10-6-11-17-30/h5,7-9,12-15,19,27-28,30-35,48H,6,10-11,16-18,20-26,43H2,1-4H3,(H2,42,49)(H,44,50)(H,45,52)(H,46,53)(H,47,51)/t31?,32?,33-,34-,35?,41?/m0/s1 |
InChI Key |
WPMLWSSGXRAAGY-XEZVPTFPSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.